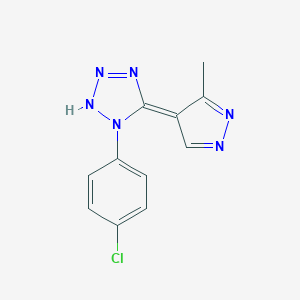
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole, also known as CCT196969, is a small molecule compound that has been studied for its potential use in cancer treatment. This tetrazole derivative has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Mechanism of Action
The exact mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. This protein kinase is involved in many cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has a low toxicity profile and does not affect normal cells in the same way that it affects cancer cells. This is a desirable characteristic in cancer treatment, as many current treatments have significant side effects due to their toxicity to normal cells. In addition, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Advantages and Limitations for Lab Experiments
One advantage of using (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without affecting normal cells. This can be beneficial in determining the compound's efficacy in inhibiting cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Future Directions
There are many potential future directions for research on (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole. One area of interest is in combination therapy, where (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of analogs or derivatives of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole that may have improved efficacy or toxicity profiles. Finally, further research is needed to fully understand the mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole and how it can be optimized for use in cancer treatment.
Synthesis Methods
The synthesis of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the corresponding chalcone intermediate. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield the tetrazole derivative, (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
Scientific Research Applications
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment.
properties
Product Name |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
Molecular Formula |
C11H9ClN6 |
Molecular Weight |
260.68 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9ClN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChI Key |
QDAMOULAUGDXNW-ZHACJKMWSA-N |
Isomeric SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Cl |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-{[2-(2-Pyridinyl)ethyl]amino}naphthoquinone](/img/structure/B258119.png)

![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)





![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)

![5-[4-(3-Methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B258148.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B258151.png)